N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H9F3N4O and its molecular weight is 306.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H9F3N4
- Molecular Weight : 306.24 g/mol
- CAS Number : 2034239-00-2
This compound features a pyrazolo[1,5-a]pyridine moiety and a trifluoromethyl group, which contribute to its unique biological activity.
Research indicates that compounds similar to this compound function primarily as inhibitors of various protein kinases. Protein kinases are crucial in signaling pathways that control cell growth and differentiation. The inhibition of these kinases can lead to significant therapeutic effects in conditions such as cancer and inflammatory diseases.
Anticancer Properties
Studies have shown that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance:
- HepG2 (liver cancer cells) : The compound demonstrated an IC50 value indicating effective inhibition of cell growth.
- HeLa (cervical cancer cells) : Similar inhibitory effects were observed, with a mean growth percentage reduction.
Table 1 summarizes the antiproliferative activity against various cell lines:
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
HepG2 | 10.5 | 54.25 |
HeLa | 15.8 | 38.44 |
Normal Fibroblasts | >50 | 80.06 |
The selectivity of the compound for cancer cells over normal cells suggests a favorable therapeutic index.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α. This activity is particularly relevant in the context of autoimmune diseases and chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Inhibition of MK2 Kinase : A study found that derivatives similar to this compound effectively inhibited MK2 kinase, which is involved in inflammatory signaling pathways. This inhibition resulted in reduced TNF-α production in vitro and in vivo models .
- Cytotoxicity Studies : A comprehensive evaluation using the MTT assay showed that the compound exhibited cytotoxic effects on various cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and its target kinases, revealing important structural features that contribute to its inhibitory activity .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)12-2-1-9(8-18-12)13(22)20-10-4-6-21-11(7-10)3-5-19-21/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOGSMRNXBUGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.